molecular formula C26H33N5O2 B11209855 [1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](4-cyclohexylpiperazin-1-yl)methanone

[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](4-cyclohexylpiperazin-1-yl)methanone

Cat. No.: B11209855
M. Wt: 447.6 g/mol
InChI Key: WWKMCERIYCBXTF-UHFFFAOYSA-N
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Description

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuro[3,2-d]pyrimidine core linked to piperidyl and cyclohexylpiperazino groups, makes it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[3,2-d]pyrimidine derivatives typically involves aza-Wittig reactions of iminophosphoranes with isocyanates to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired products. For example, the reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C, followed by reaction with nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate, can produce benzofuro[3,2-d]pyrimidine derivatives in satisfactory yields .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antiviral, and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets and pathways. For instance, benzofuro[3,2-d]pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, and metabolism . By inhibiting these kinases, the compound can modulate various cellular processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: An anticancer drug that also targets protein kinases.

    Erlotinib: Another kinase inhibitor used in cancer therapy.

Uniqueness

(1-1BENZOFURO[3,2-D]PYRIMIDIN-4-YL-4-PIPERIDYL)(4-CYCLOHEXYLPIPERAZINO)METHANONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of benzofuro[3,2-d]pyrimidine, piperidyl, and cyclohexylpiperazino groups sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C26H33N5O2

Molecular Weight

447.6 g/mol

IUPAC Name

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-(4-cyclohexylpiperazin-1-yl)methanone

InChI

InChI=1S/C26H33N5O2/c32-26(31-16-14-29(15-17-31)20-6-2-1-3-7-20)19-10-12-30(13-11-19)25-24-23(27-18-28-25)21-8-4-5-9-22(21)33-24/h4-5,8-9,18-20H,1-3,6-7,10-17H2

InChI Key

WWKMCERIYCBXTF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NC=NC5=C4OC6=CC=CC=C65

Origin of Product

United States

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